2,2-diethoxy-n-methylethanamine

Description

Molecular Architecture and Bonding Patterns

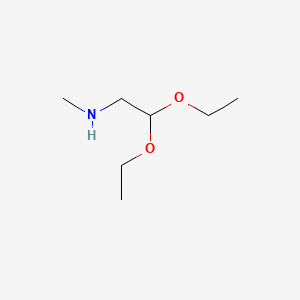

The molecular architecture of 2,2-diethoxy-N-methylethanamine centers around a central ethane backbone bearing both acetal and amine functionalities. The compound features a central carbon atom bearing two ethoxy groups (-OCH₂CH₃), creating the characteristic acetal motif, while the adjacent carbon is substituted with a methylamine group (-NHCH₃). This structural arrangement places the molecule within the broader category of aminoacetaldehyde diethyl acetals, where the aldehyde functionality has been protected through acetalization with ethanol.

The bonding patterns within this molecule reveal several interesting features that distinguish it from simpler amine or acetal systems. The central carbon bearing the two ethoxy groups exhibits tetrahedral geometry, with the carbon-oxygen bonds adopting orientations that minimize steric repulsion between the bulky ethoxy substituents. The molecular weight of 147.22 daltons reflects the substantial size of this molecule relative to simpler amines, with the ethoxy groups contributing significantly to the overall molecular volume.

Experimental data reveals specific physical characteristics that reflect the underlying molecular architecture. The compound exhibits a boiling point range of 160-170°C, which is considerably higher than would be expected for a simple amine of comparable molecular weight, indicating strong intermolecular interactions facilitated by both hydrogen bonding through the amine group and dipole-dipole interactions involving the acetal functionality. The density of 0.886 g/cm³ suggests a relatively compact molecular packing, while the refractive index of 1.414 indicates moderate polarizability of the electron cloud.

The infrared spectroscopic characteristics provide additional insight into the bonding patterns. The presence of both amine and ether functionalities creates a unique spectroscopic signature, with characteristic carbon-oxygen stretching modes from the acetal groups appearing alongside nitrogen-hydrogen stretching and bending modes from the methylamine substituent. These spectroscopic features confirm the dual functionality of the molecule and provide evidence for the specific connectivity pattern.

Properties

IUPAC Name |

2,2-diethoxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-4-9-7(6-8-3)10-5-2/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTDAXTYNRRXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174731 | |

| Record name | (2,2-Diethoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-73-0 | |

| Record name | 2,2-Diethoxy-N-methylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20677-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Diethoxyethyl)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20677-73-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Diethoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-diethoxyethyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethoxy-n-methylethanamine typically involves the reaction of methylamine with 2,2-diethoxyacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3NH2+(C2H5O)2CHCHO→(C2H5O)2CHCH2NHCH3

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-diethoxy-n-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces primary or secondary amines.

Scientific Research Applications

2,2-diethoxy-n-methylethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-diethoxy-n-methylethanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving nucleophilic substitution and other organic reactions.

Comparison with Similar Compounds

Similar Compounds

- (2,2-Diethoxyethyl)amine

- (2,2-Diethoxyethyl)ethylamine

- (2,2-Diethoxyethyl)propylamine

Uniqueness

2,2-diethoxy-n-methylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its reactivity and applications in organic synthesis set it apart from other similar compounds.

Biological Activity

2,2-Diethoxy-N-methylethanamine is a compound with significant potential in various biological and pharmaceutical applications. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 159.25 g/mol

The compound possesses two ethoxy groups and a methylene bridge, which contribute to its reactivity and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its active amino groups. These groups can interact with various molecular targets, leading to the formation of stable complexes or intermediates. The compound's ability to form amides and salts enhances its solubility and stability, which are crucial for its role as a pharmaceutical intermediate.

1. Pharmaceutical Applications

Research indicates that this compound is utilized in the development of pharmaceutical compounds, particularly in the synthesis of statins used for cholesterol management. Its versatility allows it to serve as a precursor for various bioactive molecules .

2. Enzyme Interactions

The compound has been studied for its interactions with enzymes involved in metabolic pathways. Such interactions can modulate enzyme activity, potentially leading to therapeutic effects in metabolic disorders.

3. Antitumor Activity

Some studies have highlighted the potential antitumor properties of related compounds derived from this compound. For instance, neoamphimedine, a structural analog, has shown cytotoxic effects against various cancer cell lines by inhibiting DNA topoisomerase IIα activity . This suggests that derivatives of this compound may also exhibit similar antitumor activities.

Case Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of neoamphimedine on xenograft tumors in mice. The results indicated that it was equipotent with etoposide, a well-known chemotherapeutic agent. This finding supports the hypothesis that compounds related to this compound may have significant potential in cancer therapy .

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, researchers explored how derivatives of this compound could modulate enzyme activities involved in drug metabolism. The findings demonstrated that these compounds could enhance or inhibit enzyme functions depending on their structural modifications .

Data Table: Biological Activities and Applications

Q & A

Basic: What synthetic strategies are recommended for preparing 2,2-diethoxy-N-methylethanamine with high purity?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution of a primary amine with diethyl sulfate or ethyl bromide under controlled basic conditions. Optimization includes:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve reaction kinetics.

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification: Post-synthesis, employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via GC-MS or NMR (e.g., absence of residual ethylating agents) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methine protons adjacent to the ethoxy groups (δ ~3.4–3.6 ppm) and methyl groups on the amine (δ ~2.2–2.4 ppm).

- ¹³C NMR: Confirm ethoxy carbons (δ ~60–70 ppm) and quaternary carbons.

- FT-IR: Detect N–H stretching (secondary amine, ~3300 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹).

- Mass Spectrometry: Use high-resolution MS to verify molecular ion ([M+H]⁺ at m/z 162.16) and fragmentation patterns (e.g., loss of ethoxy groups).

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

Discrepancies may arise from variations in assay conditions or compound stability. Mitigation strategies include:

- Standardized Assay Protocols: Use uniform cell lines (e.g., HEK293 for neurotransmitter receptors) and buffer conditions (pH 7.4, 37°C).

- Stability Testing: Monitor compound degradation via LC-MS under assay conditions (e.g., oxidative or enzymatic breakdown).

- Orthogonal Assays: Compare radioligand binding (e.g., ³H-labeled antagonists) with functional readouts (e.g., cAMP accumulation or calcium flux).

- Computational Docking: Model interactions with receptor active sites (e.g., serotonin 5-HT₂A) to rationalize binding discrepancies .

Advanced: What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., G protein-coupled receptors) in explicit solvent (TIP3P water) to assess binding stability and hydrogen-bond networks.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic effects of ethoxy groups on amine basicity and receptor interactions.

- Free Energy Perturbation (FEP): Calculate relative binding affinities for structural analogs (e.g., methoxy vs. ethoxy substitutions).

- ADMET Prediction: Use tools like SwissADME to estimate blood-brain barrier penetration and metabolic liability (e.g., CYP450 oxidation) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods for synthesis and handling due to potential amine volatility.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Spill Management: Neutralize with dilute acetic acid (1–5%) and adsorb with vermiculite. Refer to SDS for emergency procedures (e.g., eye irrigation with saline) .

Advanced: How can crystallography elucidate the stereoelectronic effects of ethoxy groups in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., in diethyl ether) and solve structures using SHELXL .

- Hydrogen Bond Analysis: Map interactions (e.g., N–H···O) using graph-set notation to identify supramolecular motifs.

- Conformational Studies: Compare experimental torsion angles (e.g., C–O–C–C) with DFT-optimized geometries to assess steric effects.

- Electron Density Maps: Analyze Laue symmetry and thermal parameters to detect dynamic disorder in ethoxy groups .

Basic: What validation methods ensure batch-to-batch consistency in synthesized this compound?

Methodological Answer:

- Chromatographic Purity: Use HPLC with a refractive index detector (≥98% purity threshold).

- Elemental Analysis: Confirm C, H, N percentages within ±0.3% of theoretical values.

- Melting Point: Compare experimental ranges (if crystalline) with literature data.

- Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Advanced: How can metabolomics identify the biological fate of this compound in vivo?

Methodological Answer:

- Radiolabeling: Synthesize ¹⁴C-labeled compound for tracking metabolite distribution in rodent models.

- LC-HRMS: Detect phase I metabolites (e.g., N-demethylation, ethoxy hydrolysis) and phase II conjugates (glucuronides).

- Microsomal Assays: Incubate with liver S9 fractions to identify CYP450-mediated pathways.

- Multivariate Analysis: Use PCA or PLS-DA to correlate metabolite profiles with observed toxicokinetic endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.